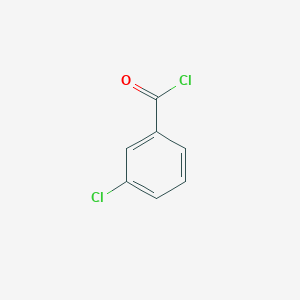

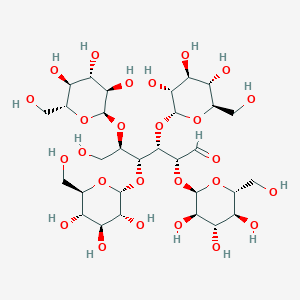

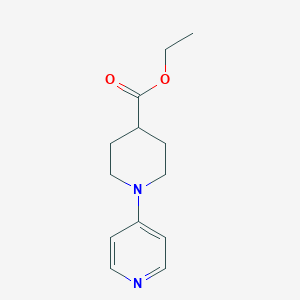

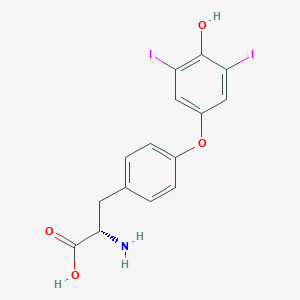

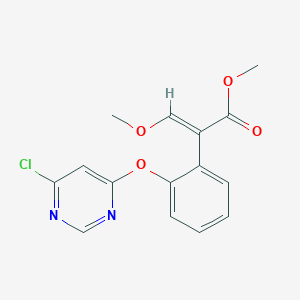

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, also known as MCP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of potential applications, including use in drug discovery, medical diagnostics, and laboratory experiments. MCP has been used in a variety of research areas, including biochemistry, molecular biology, and pharmacology. The unique properties of MCP make it an ideal candidate for use in a variety of research applications.

Aplicaciones Científicas De Investigación

Synthesis and Optimization

Process Optimization of Synthesis (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate is synthesized from 3-(methoxy) methylene benzofurans-2-(3H)-one, 4,6-dichloropyrimidine, and methanol in the presence of a strong base by a one-pot reaction. The synthetic route has been studied and improved to optimize the reaction conditions, achieving a total yield of 83%. The improved synthetic process is praised for its simplicity, safety, and minimal industrial waste, making it suitable for industrial production (Xu Zhen-yuan, 2013).

Synthesis in Agrochemical Production The chemical is utilized in the synthesis of Azoxystrobin, a fungicide. It is prepared using o-chloro phenylacetic acid as a raw material, undergoing hydrolysis, coupling, and ester reactions. Compared to industrial methods, this approach is noted for shorter reaction steps and significantly reduced wastewater, making it an environmentally friendlier option. The synthesized intermediates and product are confirmed by NMR, ensuring quality and consistency in the production process (Lin Fu-ron, 2014).

Biological and Agrochemical Applications

Acaricidal Activity A series of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure exhibit significant acaricidal activity. These compounds are particularly effective against Tetranychus cinnabarinus (T. cinnabarinus) in greenhouse tests, showing larvicidal and ovicidal activity nearly twice that of fluacrypyrim. Field trials demonstrate these compounds' effectiveness in controlling Panonychuscitri with long-lasting persistence and rapid action. The toxicological profile indicates relatively low acute toxicity to mammals, birds, and honeybees, highlighting their potential as safer acaricidal agents (Shulin Hao et al., 2020).

Fungicidal Activity Against Plant Diseases Derivatives of (E)-Methyl 2-{2-[(coumarin-7-yloxy)methyl]phenyl}-3-methoxyacrylates show promising fungicidal activity. These compounds, synthesized from 7-hydroxycoumarins and treated under specific conditions, demonstrate good fungicidal activity against cucumber downy mildew (CDM) at particular dosages. This indicates their potential application in agriculture for protecting crops against fungal diseases (Changling Liu et al., 2007).

Propiedades

IUPAC Name |

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZZSRRDCTETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694880 |

Source

|

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131860-97-4 |

Source

|

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate in Azoxystrobin synthesis?

A1: this compound serves as a crucial precursor to Azoxystrobin [, ]. Both research papers highlight its role in the synthetic pathway of this fungicide. Specifically, this compound undergoes a final reaction with 2-hydroxy-benzonitrile (also known as 2-cyanophenol) to yield the final product, Azoxystrobin [, ].

Q2: How does the synthetic route described in the research papers compare to existing industrial methods for Azoxystrobin production?

A2: The research emphasizes a key advantage of the described synthetic route: the reduction of reaction steps and wastewater production compared to conventional industrial methods []. This suggests a more environmentally friendly and potentially cost-effective approach to Azoxystrobin synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.